molecular formula C16H19N3O2S B6125754 N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide

N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide

Cat. No. B6125754
M. Wt: 317.4 g/mol
InChI Key: CRBLSEFZDHOWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, also known as BPTAA, is a compound that has been widely studied for its potential therapeutic applications. BPTAA is a thioacetamide derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells. This compound has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, as well as to induce oxidative stress in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment. Another direction is to study its effects on other diseases, such as inflammation and oxidative stress-related diseases. Additionally, future studies could focus on improving the solubility of this compound to make it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in cancer treatment and has been found to have anti-inflammatory and antioxidant properties. While this compound has some limitations for lab experiments, it is a compound that warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide involves the reaction of 4-hydroxy-6-propyl-2-pyrimidinethiol with benzyl chloroacetate in the presence of a base, such as potassium carbonate. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

properties

IUPAC Name

N-benzyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-2-6-13-9-14(20)19-16(18-13)22-11-15(21)17-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBLSEFZDHOWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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